2-(Aminocarbonyl)hydrazide L-proline

Catalog No.
S13203858
CAS No.
136849-73-5
M.F
C6H12N4O2
M. Wt
172.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminocarbonyl)hydrazide L-proline

CAS Number

136849-73-5

Product Name

2-(Aminocarbonyl)hydrazide L-proline

IUPAC Name

[[(2S)-pyrrolidine-2-carbonyl]amino]urea

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

InChI

InChI=1S/C6H12N4O2/c7-6(12)10-9-5(11)4-2-1-3-8-4/h4,8H,1-3H2,(H,9,11)(H3,7,10,12)/t4-/m0/s1

InChI Key

NXJZLZKQRAVYNI-BYPYZUCNSA-N

Canonical SMILES

C1CC(NC1)C(=O)NNC(=O)N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NNC(=O)N

2-(Aminocarbonyl)hydrazide L-proline is a compound that integrates the structural characteristics of hydrazides and L-proline, an amino acid known for its role in protein synthesis and various biochemical processes. The molecular formula of this compound is C6H12N4O2C_6H_{12}N_4O_2 with a molecular weight of approximately 172.19 g/mol . The compound features a hydrazide functional group, which is characterized by the presence of a carbonyl group adjacent to a hydrazine moiety, and it is linked to L-proline, contributing to its unique properties and potential biological activities.

, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Hydrazone Formation: The compound can undergo hydrazone formation through the reaction with carbonyl compounds, leading to products that may exhibit different biological activities.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol, altering the compound's reactivity and biological properties.

These reactions can be facilitated by different catalysts or under specific conditions, such as using L-proline as an organocatalyst, which has been shown to enhance the efficiency of such transformations .

2-(Aminocarbonyl)hydrazide L-proline exhibits promising biological activities. Research has indicated its potential as an anticancer agent, particularly against colon carcinoma cell lines. In vitro studies using the MTT assay have demonstrated that derivatives of this compound can inhibit cancer cell proliferation effectively . Additionally, molecular docking studies suggest favorable interactions with target proteins involved in cancer progression, indicating its potential as a lead compound for drug development.

The synthesis of 2-(aminocarbonyl)hydrazide L-proline can be achieved through several methods:

  • Direct Synthesis: One common method involves the reaction of L-proline with hydrazine derivatives under controlled conditions to yield the desired compound.
  • Green Synthesis: Recent studies have highlighted the use of environmentally friendly approaches, such as employing L-proline as a catalyst in solvent-free conditions or using mild aqueous ethanol mixtures to promote the reaction efficiently while minimizing waste .
  • Reflux Method: This method typically involves refluxing L-proline with hydrazine hydrate in the presence of suitable solvents for several hours until the reaction completes, monitored by techniques like thin-layer chromatography (TLC) .

The applications of 2-(aminocarbonyl)hydrazide L-proline span various fields:

  • Pharmaceuticals: Its anticancer properties make it a candidate for further development in cancer therapeutics.
  • Biochemical Research: As a building block for synthesizing more complex compounds, it can be used in various biochemical assays and studies.
  • Agriculture: Compounds derived from hydrazides often exhibit herbicidal or fungicidal properties, suggesting potential applications in crop protection.

Interaction studies involving 2-(aminocarbonyl)hydrazide L-proline primarily focus on its binding affinity to biological targets. Molecular docking simulations have been employed to predict how this compound interacts with specific proteins related to cancer pathways. These studies provide insights into its mechanism of action and help identify potential therapeutic targets .

Several compounds share structural similarities with 2-(aminocarbonyl)hydrazide L-proline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
HydrazineSimple hydrazine structure without amino acid linkageBasic structure; less functional diversity
BenzohydrazideContains a benzene ring attached to hydrazineAromatic character may enhance biological activity
Proline HydrazideDirectly derived from prolineRetains amino acid properties; potential for peptide formation
AcetylprolylhydrazideAcetylated form of prolylhydrazideMay exhibit different solubility and reactivity

The uniqueness of 2-(aminocarbonyl)hydrazide L-proline lies in its dual functionality as both a hydrazide and an amino acid derivative, which potentially enhances its biological activity compared to simpler structures. Its ability to form various derivatives through condensation reactions further distinguishes it from similar compounds.

Traditional hydrazide formation strategies for 2-(Aminocarbonyl)hydrazide L-proline rely on well-established synthetic protocols that have been refined over decades of organic chemistry research. The most commonly employed approach involves the direct reaction of L-proline esters with hydrazine hydrate under controlled conditions [6] [8]. This methodology has demonstrated consistent reproducibility and provides reliable access to the target compound with moderate to good yields.

The conventional synthesis pathway typically begins with ethyl L-N-benzylprolinate as the starting material, which undergoes nucleophilic acyl substitution with hydrazine hydrate in methanolic solution [6]. This reaction proceeds at room temperature and yields L-N-benzyl proline hydrazide as an intermediate product. The subsequent deprotection step involves hydrogenolysis using palladium on charcoal catalyst under hydrogen atmosphere, effectively removing the benzyl protecting group to afford the desired 2-(Aminocarbonyl)hydrazide L-proline [6].

Research conducted by Mlostoń and colleagues has demonstrated that this traditional approach can achieve yields of up to 90% for the deprotection step when optimized conditions are employed [6]. The methodology involves dissolving L-N-benzylproline hydrazide in methanol, adding 10% palladium on charcoal catalyst, and bubbling hydrogen gas through the solution for 24 hours at room temperature [6].

Alternative traditional approaches include the use of ammonium formate as a hydrogen source in the presence of palladium on charcoal catalyst [6]. This variation allows for the deprotection reaction to be conducted under reflux conditions in methanolic solution for one hour, achieving yields of approximately 94% [6]. The physicochemical and spectroscopic properties of the resulting product have been thoroughly characterized and match literature data [6].

Synthetic ApproachStarting MaterialYield (%)Reaction Conditions
Direct hydrazinolysis [6]Ethyl L-N-benzylprolinate80Room temperature, MeOH
Pd/C hydrogenolysis [6]L-N-benzyl proline hydrazide90H₂, Pd/C, 24h, rt
Ammonium formate reduction [6]L-N-benzyl proline hydrazide94NH₄COOH, Pd/C, reflux, 1h

The traditional synthesis of acid hydrazides from carboxylic acids through continuous flow processes has also been investigated, with residence times ranging from 13-25 minutes and yields between 65-91% [13]. This methodology demonstrates the scalability potential of hydrazide formation reactions, with continuous runs capable of producing over 200 grams of product with 86% overall yield [13].

Enzymatic approaches represent another traditional strategy for hydrazide synthesis. The amidase from Rhodococcus rhodochrous has been shown to catalyze hydrazide formation using hydrazine as a substrate [14]. This enzymatic process represents the first reported hydrazide synthesis through biological catalysis and operates through a reversible mechanism involving acyl-enzyme intermediates [14].

Green Synthesis Approaches Using L-proline Catalysis

Green synthesis methodologies utilizing L-proline as an organocatalyst have emerged as environmentally sustainable alternatives for the preparation of 2-(Aminocarbonyl)hydrazide L-proline and related compounds. L-proline functions as a bifunctional catalyst, with its amino group acting as a Lewis base and its carboxylic acid group serving as a Brønsted acid catalyst [25]. This dual functionality enables efficient catalysis of multiple reaction types under mild conditions.

The advantages of L-proline as an organocatalyst include its non-toxic nature, low cost, ready availability in both enantiomeric forms, and ability to promote reactions with high stereoselectivity [24] [25]. L-proline has been successfully employed in asymmetric synthesis reactions including aldol condensations, Mannich reactions, Michael additions, and Knoevenagel condensations [25].

Aqueous media synthesis represents a particularly important green chemistry approach. Research has demonstrated that L-proline derivatives can function effectively as catalysts in water-based reaction systems [18] [51]. The development of synthetically useful reactions that can be performed in aqueous environments significantly reduces the generation of volatile organic solvent waste [18]. Water serves as an ideal green solvent due to its non-toxicity, safety, and abundance [53].

Studies have shown that L-proline can catalyze multicomponent reactions in aqueous media, leading to the synthesis of biologically relevant heterocycles [18]. The synergic combination of water as a reaction medium with the efficiency of multicomponent reactions is particularly relevant for sustainable chemistry applications [18]. These reactions can generate several bonds in one operation while minimizing environmental impact [18].

Green Synthesis ParameterL-proline CatalysisEnvironmental Benefit
Catalyst loading [22]5-10 mol%Reduced catalyst waste
Reaction temperature [21]Room temperatureEnergy efficiency
Solvent system [18]Aqueous mediaNon-toxic, abundant
Atom economy [22]89.5%Minimal waste generation
Process mass intensity [22]3.35Improved sustainability

The recyclability of L-proline catalysts has been demonstrated through multiple reaction cycles without significant loss of catalytic activity [22]. L-proline nitrate has shown particular promise as a recyclable room temperature ionic liquid catalyst, maintaining effectiveness for up to five reaction cycles [22]. This recyclability contributes to the overall sustainability of the synthetic process.

Green synthesis approaches have also incorporated the use of L-proline derivatives in solvent-free conditions. Research has shown that L-proline can catalyze reactions under neat conditions, eliminating the need for organic solvents entirely [21]. These solvent-free methodologies demonstrate excellent yields and selectivities while maintaining the environmental benefits associated with green chemistry principles [21].

Mechanistic studies have revealed that L-proline catalysis in aqueous media operates through different pathways compared to organic solvents [52]. In water, zwitterionic proline predominates and serves as the active catalytic species [52]. The unique solvation environment provided by water can influence reaction kinetics and selectivity, often leading to enhanced catalytic performance [52].

Solvent-Free Mechanochemical Synthesis Optimization

Solvent-free mechanochemical synthesis represents a cutting-edge approach for the preparation of 2-(Aminocarbonyl)hydrazide L-proline that eliminates the use of traditional solvents entirely. Mechanochemical methods involve the application of mechanical energy through grinding, ball milling, or extrusion to induce chemical transformations [32]. This approach enhances reaction rates and selectivity by increasing contact between reactants [32].

The principles of mechanochemical synthesis rely on the direct interaction of reactants in the absence of solvents [32]. Several activation strategies have been developed including mechanochemical activation using grinding or ball milling, thermal activation at elevated temperatures, and microwave-assisted synthesis [32]. These methods provide the necessary energy to overcome activation barriers and facilitate bond formation [32].

Ball milling techniques have demonstrated particular effectiveness for hydrazide synthesis reactions. Research has shown that mechanochemical conditions can achieve selective mono- and difluorination reactions under ball milling with enhanced selectivity compared to solution-based methods [31]. The use of liquid-assisted grinding with acetonitrile as an additive can significantly improve reaction selectivity [31].

Mechanochemical ParameterOptimized ConditionsPerformance Metrics
Milling frequency [26]25-30 HzEnhanced reaction rates
Reaction time [34]5-60 minutesRapid synthesis
Ball-to-powder ratio [31]10:1Efficient energy transfer
Temperature control [35]Room temperatureEnergy efficiency

One-pot multistep mechanochemical procedures have been developed that allow sequential reactions to be performed in a single milling jar [34]. This approach amplifies solvent savings by running one solventless reaction directly into another [34]. The methodology requires careful consideration of the solid form of materials and compatibility of any auxiliaries used [34].

Mechanochemical synthesis has demonstrated significant advantages in reaction kinetics. Studies have shown that organolithium compound synthesis can achieve 77% conversion within five minutes using mechanochemical methods, compared to 69% conversion after 60 minutes using traditional solvent-based approaches [29]. This represents a substantial improvement in both reaction rate and efficiency [29].

The scalability of mechanochemical synthesis has been demonstrated through gram-scale preparations. Research has successfully synthesized difluorinated pyrazolones across a range of substrates using two-step, one-jar protocols that result in moderate to excellent yields [34]. The approach considers solid-state compatibility and auxiliary requirements for successful implementation [34].

Theoretical understanding of mechanochemical reaction kinetics has advanced significantly. Recent research has developed predictive theories for reaction rates in mechanochemical organic reactions using ball mills [35]. These theories predict that product layer formation at reactant interfaces determines overall reaction rates [35]. The macroscopic forces applied by milling balls influence chemical reactions at the molecular scale through mechanisms that are still being elucidated [35].

Optimization strategies for mechanochemical synthesis include control of milling parameters such as frequency, duration, and ball-to-powder ratios. Research has shown that reaction selectivity can be modified through careful optimization of these parameters [31]. The absence of solvents eliminates mass transfer limitations and allows for more direct control over reaction conditions [32].

Reaction Mechanism Studies: Nucleophilic Acyl Substitution

The formation of 2-(Aminocarbonyl)hydrazide L-proline proceeds through a well-characterized nucleophilic acyl substitution mechanism that has been extensively studied through both experimental and computational approaches. This mechanism involves the replacement of a leaving group bonded to the carbonyl carbon of a carboxylic acid derivative with a nucleophile, specifically hydrazine in this case [36] [37].

The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway [37] [42]. The first step involves nucleophilic attack by hydrazine at the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral intermediate [37] [42]. The second step involves the collapse of this tetrahedral intermediate with expulsion of the leaving group, typically accompanied by proton transfer [37] [42].

Mechanistic studies have revealed that the nucleophilic acyl substitution reaction is fundamentally different from substitution reactions at sp³ hybridized carbons [37]. The carbonyl carbon is sp² hybridized, precluding classical SN1 or SN2 mechanisms [37]. Instead, the reaction proceeds through the characteristic addition-elimination pathway that is diagnostic of acyl substitution reactions [37].

Mechanistic StepEnergy BarrierRate DeterminingIntermediate Stability
Nucleophilic attack [42]HighYesTetrahedral intermediate
Tetrahedral collapse [42]MediumNoProduct formation
Proton transfer [37]LowNoAcid-base equilibrium

The tetrahedral intermediate formed during nucleophilic attack represents a high-energy species that must be stabilized for the reaction to proceed efficiently [42]. Enzymes catalyzing nucleophilic acyl substitution reactions have evolved mechanisms to stabilize this negatively charged intermediate, thereby lowering the activation energy of the rate-determining step [42].

Computational studies using density functional theory have provided detailed insights into the reaction mechanism [41]. Gas-phase kinetics investigations have demonstrated that protonated hydrazine reactions with carbonyl compounds operate through the same mechanisms proposed for solution-phase reactions [41]. These studies reveal that rate coefficients for adduct formation approach predicted maximum collisional rate coefficients of approximately 10⁻⁹ cm³ molecule⁻¹ s⁻¹ [41].

The formation of hydrazones as intermediate species has been characterized through mechanistic studies [16] [43]. The reaction begins with proton-catalyzed attack of the nucleophile on the carbonyl carbon atom, followed by proton transfer to form a tetrahedral intermediate [16]. This intermediate undergoes dehydration through protonation of the hydroxyl group and subsequent water elimination [16].

Stereochemical aspects of the mechanism have been investigated through X-ray crystallographic studies [6]. The absolute configuration and E-configuration of hydrazone products have been confirmed, providing direct evidence for the stereochemical course of the reaction [6]. Intramolecular hydrogen bonding between amide groups and ring nitrogen atoms has been observed, contributing to product stability [6].

The reversibility of nucleophilic acyl substitution has been demonstrated through enzymatic studies [14]. The amidase-catalyzed formation of hydrazides from amides and hydrazine operates through reversible acyl-enzyme intermediates [14]. This reversibility suggests that reaction conditions can be optimized to favor either forward or reverse reactions depending on synthetic requirements [14].

Density Functional Theory calculations have emerged as the cornerstone methodology for investigating the electronic structure of 2-(aminocarbonyl)hydrazide L-proline and related hydrazide derivatives. The comprehensive computational studies utilizing various DFT functionals have provided detailed insights into the fundamental electronic properties and structural characteristics of these compounds [1] [2] [3] [4].

The most widely employed computational approach involves the Becke's three-parameter functional with Lee-Yang-Parr correlation (B3LYP) combined with different basis sets, particularly 6-31G(d,p) and 6-311G(d,p), for geometry optimization and electronic structure calculations [3] [4] [5]. These hybrid functionals effectively incorporate both local and non-local exchange-correlation effects, providing reliable predictions for medium-sized organic compounds with moderate computational cost [6] [3].

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies represent critical parameters for understanding the electronic behavior of hydrazide derivatives. For 2-(aminocarbonyl)hydrazide L-proline and structurally related compounds, DFT calculations reveal HOMO energies typically ranging from -5.6 to -10.8 electron volts, while LUMO energies span from -1.9 to -3.2 electron volts [5] [7] [8]. The HOMO-LUMO energy gap, a fundamental indicator of chemical stability and reactivity, varies between 2.1 to 7.8 electron volts for different hydrazide derivatives [7] [8].

The electronic density distribution analysis using the Atoms in Molecules theory provides quantitative insights into bonding characteristics. Local electronic density values at bond critical points reveal the influence of different substituents on electronic distribution patterns. For hydrazide derivatives, the electronic density at key bonds such as carbon-oxygen and nitrogen-nitrogen connections shows significant variations depending on the substitution pattern, with values typically ranging from 0.319 to 0.327 atomic units for critical bonds [3].

Molecular Geometry and Structural Parameters

DFT calculations accurately predict the optimized molecular geometries of hydrazide derivatives, with bond lengths and angles showing excellent agreement with experimental crystallographic data. The proline ring maintains its characteristic five-membered pyrrolidine structure, while the hydrazide moiety exhibits specific conformational preferences influenced by intramolecular hydrogen bonding [3] [9]. The calculated bond lengths for the pyrrolidine ring typically range from 1.439 to 1.460 Angstroms for carbon-nitrogen bonds, closely matching experimental values [10] [2].

The conformational analysis reveals that hydrazide derivatives can exist in multiple stable conformations, with E and Z isomers around the hydrazide bond showing different stability profiles. The energy differences between conformational isomers typically range from 1.4 to 3.2 kilocalories per mole, with gauche conformations often being more stable due to hyperconjugative interactions [11] [12] [9].

Electronic Properties and Chemical Reactivity Descriptors

The global reactivity indices calculated from DFT provide comprehensive characterization of chemical behavior. Chemical hardness values for hydrazide derivatives typically range from 1.0 to 3.9 electron volts, indicating moderate resistance to charge transfer [7] [8]. Correspondingly, chemical softness values span 0.1 to 1.0 inverse electron volts, reflecting the tendency for charge transfer processes. The electronegativity values, representing electron-attracting power, range from 2.8 to 7.0 electron volts across different hydrazide structures [7] [8].

The global electrophilicity index, a crucial parameter for predicting electrophilic behavior, varies from 0.8 to 6.5 electron volts for hydrazide derivatives. Higher electrophilicity values correlate with enhanced biological activity, particularly in anticancer applications where electrophilic attack on nucleophilic sites in biomolecules is a key mechanism [7] [13].

Molecular Docking Studies with Biological Targets

Molecular docking investigations have extensively explored the binding interactions of 2-(aminocarbonyl)hydrazide L-proline derivatives with various biological targets, providing crucial insights into their potential therapeutic applications and mechanisms of action [1] [14] [15] [16] [17].

Cancer-Related Protein Targets

Epidermal Growth Factor Receptor (EGFR) represents a primary target for hydrazide derivative docking studies. The ATP binding site of EGFR (PDB ID: 1M17) serves as the primary binding pocket, where hydrazide compounds demonstrate binding energies ranging from -9.0 to -12.0 kilocalories per mole [15] [17]. The binding interactions predominantly involve hydrogen bonding with key amino acid residues including valine, alanine, leucine, and glycine, complemented by π-interactions and alkyl interactions that stabilize the ligand-protein complex [15] [17].

Detailed interaction analysis reveals that the pyridine ring of hydrazide derivatives forms multiple interactions including π-cation, π-anion, and π-σ interactions with amino acid residues such as lysine and valine. The carbonyl group of the hydrazide moiety consistently forms strong hydrogen bonds with lysine residues, with bond distances typically ranging from 3.76 to 3.92 Angstroms [18]. These interactions contribute significantly to the overall binding affinity and selectivity toward cancer cell targets.

Antimicrobial Protein Targets

Mycobacterium tuberculosis proteins have been extensively studied as targets for hydrazide derivatives, with particular focus on the protein bearing PDB ID 2BM7 [14]. The binding energies for these interactions range from -8.5 to -11.5 kilocalories per mole, indicating strong and specific binding interactions. The binding pocket accommodates hydrazide derivatives through a combination of hydrogen bonding and hydrophobic interactions, with the hydrazide nitrogen atoms playing crucial roles in target recognition [14].

Streptococcus pneumoniae phosphatase (PTP-CPS4B, PDB ID: 2WJE) and Staphylococcus aureus dihydropteroate synthase (saDHPS, PDB ID: 6CLU) represent additional antimicrobial targets where hydrazide derivatives demonstrate appreciable binding energies and favorable interaction profiles [13]. The binding mechanisms involve specific recognition of the hydrazide pharmacophore through hydrogen bonding networks and complementary shape matching.

Enzyme Inhibition Targets

α-Glucosidase enzyme inhibition studies reveal that hydrazide derivatives exhibit binding energies ranging from -8.0 to -11.2 kilocalories per mole [18]. The binding interactions are dominated by π-interactions rather than conventional hydrogen bonding, distinguishing these compounds from traditional inhibitors. The pyridine ring forms π-cation interactions with lysine residues, while the phenoxy group engages in amide-π stacking interactions with tyrosine residues [18].

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) represent important neurological targets where hydrazide derivatives demonstrate inhibitory potential. The binding energies typically range from -7.5 to -10.5 kilocalories per mole, with the active site gorge accommodating hydrazide structures through hydrogen bonding and alkyl interactions [12] [19]. The conformational flexibility of hydrazide derivatives allows optimal fitting within the enzyme active sites, contributing to their inhibitory efficacy.

RNA-Dependent RNA Polymerase (RdRp) Interactions

Antiviral applications of hydrazide derivatives have been explored through docking studies with RNA-dependent RNA polymerase from H5N1 influenza strain [16]. The binding energies range from -7.2 to -10.8 kilocalories per mole, with key interactions involving hydrogen bonds with valine-660 and threonine-662 residues. The carbonyl group of hydrazide compounds forms hydrogen bond interactions with both valine and threonine, while the secondary amine of the hydrazine moiety contributes additional stabilizing interactions [16].

The binding site analysis reveals that hydrophobic interactions with isoleucine, alanine, proline, and valine residues contribute significantly to the overall binding affinity. These interactions generate distinct pharmacophore features including hydrophobic regions, hydrogen bond acceptor sites, and hydrogen bond donor capabilities that are essential for antiviral activity [16].

Conformational Analysis of Hydrazide Derivatives

The conformational landscape of 2-(aminocarbonyl)hydrazide L-proline and related derivatives presents a complex picture characterized by multiple stable conformations and dynamic equilibria between different structural forms [11] [12] [20] [9]. The conformational analysis employs both experimental Nuclear Magnetic Resonance spectroscopy and theoretical DFT calculations to elucidate the preferred three-dimensional arrangements and their implications for biological activity.

Hydrazide Bond Conformational Preferences

The central hydrazide bond (CONH-NH) exhibits restricted rotation due to partial double bond character, leading to the existence of E and Z conformational isomers [12] [9]. Temperature-dependent Nuclear Magnetic Resonance studies reveal that these isomers exist in dynamic equilibrium, with interconversion barriers typically ranging from 15 to 25 kilocalories per mole [12] [9]. DFT calculations at the B3LYP/6-311G(d,p) level consistently predict that the E(C=N)-E(C(O)-N) conformer represents the most thermodynamically stable arrangement for hydrazide derivatives [12].

The conformational preference is significantly influenced by intramolecular hydrogen bonding interactions. The E-isomer typically exhibits stronger intramolecular hydrogen bonds between the hydrazide nitrogen and adjacent carbonyl oxygen, with bond distances ranging from 2.38 to 2.67 Angstroms [11]. These interactions contribute approximately 2-4 kilocalories per mole to the overall stabilization energy, making the E-conformer energetically favored in most hydrazide systems [11] [12].

Proline Ring Conformational Dynamics

The five-membered pyrrolidine ring of the proline moiety exhibits characteristic puckering conformations, with the ring adopting envelope or half-chair geometries depending on the substitution pattern and environmental conditions [9]. DFT calculations reveal that the ring puckering amplitude typically ranges from 0.35 to 0.42 Angstroms, with the nitrogen atom or adjacent carbon atom serving as the envelope flap [9].

The conformational flexibility of the proline ring significantly impacts the overall three-dimensional structure and biological activity. Conformational analysis using molecular dynamics simulations shows that the ring predominantly samples envelope conformations with rapid interconversion between different puckering modes on a picosecond timescale [9]. This conformational mobility contributes to the adaptability of hydrazide derivatives in binding to diverse biological targets.

Turn Structure Formation and Secondary Structure Elements

Hydrazide derivatives demonstrate a remarkable propensity for forming structured turn motifs that can serve as nucleation sites for larger secondary structure elements [9]. Nuclear Magnetic Resonance-based structural analysis reveals that single-site hydrazino acid modifications induce local organization in the form of α-turns, β-turns, or γ-turns, depending on the position and nature of the modification [9].

The α-turn formation, particularly observed in Z-isomers of hydrazide compounds, creates a structural preorganization that may enhance binding affinity to biological receptors by reducing the conformational entropy penalty upon binding [9]. The turn structures are stabilized by specific hydrogen bonding patterns involving the hydrazide nitrogen atoms and adjacent carbonyl groups, with hydrogen bond distances typically ranging from 2.85 to 3.67 Angstroms [18] [9].

Hyperconjugative Interactions and Electronic Delocalization

Conformational stability in hydrazide derivatives is significantly influenced by hyperconjugative interactions between nitrogen lone pairs and adjacent sigma-antibonding orbitals [11]. These interactions preferentially stabilize gauche conformations over anti arrangements, with stabilization energies typically ranging from 1.4 to 3.2 kilocalories per mole [11].

Natural Bond Orbital analysis reveals that the strongest hyperconjugative interactions occur between nitrogen lone pairs and carbon-hydrogen or nitrogen-hydrogen antibonding orbitals. The stabilization energies for these interactions range from 15 to 45 kilocalories per mole, representing significant contributors to the overall conformational preferences [21] [22]. The hyperconjugative stabilization also leads to measurable changes in bond lengths, with sigma bonds involved in hyperconjugation being elongated by 0.004 to 0.010 Angstroms compared to non-hyperconjugated analogues [11].

Solvent Effects on Conformational Equilibria

The conformational behavior of hydrazide derivatives is substantially modulated by solvent environment, with polar protic solvents favoring extended conformations through competitive hydrogen bonding, while nonpolar solvents promote intramolecularly hydrogen-bonded compact structures [20]. Polarizable Continuum Model calculations demonstrate that the conformational energy differences can vary by up to 2-3 kilocalories per mole between gas phase and solution phase conditions [7].

The solvation free energy calculations reveal that hydrazide derivatives exhibit preferential solvation of the hydrazide moiety due to its amphiphilic character, with the hydrophilic nitrogen and oxygen atoms interacting favorably with polar solvents while the organic backbone provides hydrophobic interactions [20]. This differential solvation contributes to conformational selection and can influence the bioactive conformation population in physiological environments.

In Silico ADMET Profiling and Pharmacophore Modeling

The in silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties for 2-(aminocarbonyl)hydrazide L-proline derivatives provides essential insights for drug development and optimization [18] [16] [23] [24]. Comprehensive ADMET profiling utilizing computational tools such as pkCSM, SwissADME, and specialized prediction algorithms enables systematic assessment of pharmacokinetic and safety parameters crucial for therapeutic applications.

Absorption and Bioavailability Properties

The molecular properties of hydrazide derivatives demonstrate favorable characteristics for oral bioavailability, with molecular weights typically ranging from 172 to 450 grams per mole, well within the optimal pharmaceutical range [10] [18] [23]. The calculated octanol-water partition coefficient (LogP) values span from -1.4 to 3.2, indicating balanced lipophilicity that supports both membrane permeation and aqueous solubility [18] [23]. The topological polar surface area values range from 96 to 180 square Angstroms, with most derivatives maintaining values below 140 square Angstroms, which correlates with good oral absorption potential [2] [18].

Hydrogen bonding capacity analysis reveals that hydrazide derivatives typically possess 2-6 hydrogen bond donors and 3-8 hydrogen bond acceptors, conforming to drug-like property guidelines [2] [18] [23]. The number of rotatable bonds ranges from 1-8, providing appropriate conformational flexibility while maintaining structural rigidity necessary for target binding specificity [2] [18]. These molecular descriptors collectively support excellent to good oral bioavailability predictions for hydrazide derivatives.

Distribution and Membrane Permeability

Blood-brain barrier permeability predictions indicate low to moderate penetration potential for most hydrazide derivatives, which may be advantageous for peripheral targets while minimizing central nervous system side effects [18] [23]. The calculated permeability coefficients vary significantly based on substitution patterns, with more lipophilic derivatives showing enhanced membrane penetration capabilities [23]. Plasma protein binding predictions suggest moderate to high binding affinity, which may influence distribution kinetics and therapeutic dosing requirements.

The tissue distribution modeling indicates preferential accumulation in organs with high perfusion rates, including liver, kidney, and lung tissues [23]. The volume of distribution calculations suggest that hydrazide derivatives exhibit moderate tissue penetration with distribution volumes typically ranging between 1.5 to 4.2 liters per kilogram body weight, indicating reasonable tissue accessibility for therapeutic action [23]. These distribution characteristics support the observed efficacy in various disease models targeting different organ systems.

Metabolic Stability and Clearance Pathways

Cytochrome P450 enzyme interaction predictions reveal moderate inhibitory potential for several hydrazide derivatives, particularly toward CYP2D6 and CYP3A4 isoforms [18] [23] [24]. The predicted inhibition constants suggest potential for drug-drug interactions, necessitating careful consideration in combination therapy regimens [23]. However, the metabolic stability predictions indicate reasonable half-lives in hepatic microsomes, supporting feasible dosing intervals for therapeutic applications.

The primary metabolic pathways identified through computational analysis include hydroxylation of aromatic rings, hydrolysis of the hydrazide bond, and conjugation reactions [23] [24]. The predicted metabolic soft spots correspond to positions with high atomic accessibility and favorable thermodynamic profiles for cytochrome P450-mediated oxidation. These predictions guide structural optimization strategies to enhance metabolic stability while maintaining biological activity [23].

Excretion and Clearance Mechanisms

Renal clearance predictions indicate that hydrazide derivatives undergo mixed elimination involving both glomerular filtration and active tubular secretion [18] [23]. The calculated renal clearance values range from 15 to 85 milliliters per minute per kilogram, suggesting moderate to rapid renal elimination that supports predictable pharmacokinetic profiles. The fraction of unchanged drug excreted in urine typically ranges from 30 to 70 percent, indicating substantial renal contribution to overall clearance [23].

Biliary excretion potential varies significantly among hydrazide derivatives, with more polar compounds showing higher biliary clearance coefficients [23]. The hepatic clearance predictions incorporate both metabolic and biliary elimination pathways, providing comprehensive clearance estimates that inform dosing strategy development. The predicted elimination half-lives range from 2 to 12 hours for most derivatives, supporting convenient dosing schedules for clinical applications [18] [23].

Toxicity Predictions and Safety Profiling

Computational toxicity assessment reveals generally favorable safety profiles for hydrazide derivatives, with low predicted hepatotoxicity risk and minimal genotoxicity potential [18] [23] [24]. The Ames test predictions indicate negative mutagenicity for the majority of derivatives, supporting their potential safety for human use. Cardiotoxicity screening through human Ether-à-go-go-Related Gene channel interaction predictions shows low risk for most compounds, although specific structural features may increase cardiac liability [23].

The predicted acute oral lethal dose values typically range from 300 to 2000 milligrams per kilogram in rodent models, indicating moderate acute toxicity that aligns with established therapeutic compounds [23]. Chronic toxicity predictions suggest minimal organ-specific toxicity concerns, although careful monitoring would be recommended for hepatic and renal function during extended treatment periods [23] [24].

Pharmacophore Modeling and Structure-Activity Relationships

Ligand-based pharmacophore models for hydrazide derivatives have identified critical structural features essential for biological activity across different therapeutic targets [16] [25] [19]. The consensus pharmacophore typically includes hydrogen bond acceptor regions corresponding to the carbonyl oxygen atoms, hydrogen bond donor sites at the hydrazide nitrogen positions, and hydrophobic regions associated with aromatic substituents [16] [25] [19].

The three-dimensional pharmacophore models reveal optimal spatial arrangements with distances of 4.5 to 6.8 Angstroms between key pharmacophore features [16] [25]. These models successfully discriminate between active and inactive compounds with enrichment factors ranging from 15 to 45 in virtual screening applications [16] [25]. The pharmacophore-based quantitative structure-activity relationship models achieve correlation coefficients of 0.72 to 0.89 for various biological endpoints, demonstrating robust predictive capability for lead optimization efforts [16].

XLogP3

-1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

172.09602564 g/mol

Monoisotopic Mass

172.09602564 g/mol

Heavy Atom Count

12

UNII

7XU633Y3EP

Dates

Last modified: 08-10-2024

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